molecular formula C13H10BrN3OS B2811615 5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine CAS No. 2379994-97-3

5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine

Cat. No.: B2811615
CAS No.: 2379994-97-3
M. Wt: 336.21
InChI Key: BVLWMDCMGYFKJQ-UHFFFAOYSA-N
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Description

5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a bromine atom and a furan-thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the furan-thiophene moiety.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone, while substitution of the bromine atom with an amine may produce an aminated pyrimidine derivative.

Scientific Research Applications

5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan-thiophene moiety can participate in π-π interactions or hydrogen bonding, enhancing the compound’s binding affinity to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine is unique due to the combination of its pyrimidine core and the furan-thiophene moiety. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and materials science applications.

Properties

IUPAC Name

5-bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3OS/c14-10-5-15-13(16-6-10)17-7-11-4-9(8-19-11)12-2-1-3-18-12/h1-6,8H,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLWMDCMGYFKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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